molecular formula C20H24N2O3S B11629331 N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11629331
M. Wt: 372.5 g/mol
InChI Key: VBHYMAFVYNPRBF-UHFFFAOYSA-N
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Description

N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-derived compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3, an N-ethyl moiety, and a 4-methylphenoxyacetylated amino group at position 2. The 4-methylphenoxy group likely modulates lipophilicity and electronic properties, while the tetrahydro ring system may reduce conformational flexibility, improving target specificity .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-ethyl-2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-3-21-19(24)18-15-6-4-5-7-16(15)26-20(18)22-17(23)12-25-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

VBHYMAFVYNPRBF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the ethyl group and the 4-methylphenoxyacetyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its unique structure.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzothiophene-3-carboxamides with diverse substitutions. Below is a systematic comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (if reported) Reference
N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-ethyl, 4-methylphenoxyacetyl C₂₁H₂₅N₂O₃S 409.51 High lipophilicity due to 4-methylphenoxy; tetrahydro core enhances rigidity Not explicitly reported in evidence
N-(2-Ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-ethoxyphenyl, 4-methoxyphenylacetyl C₂₆H₂₈N₂O₄S 464.58 Increased bulk from 2-ethoxyphenyl; methoxy group enhances solubility Not reported
N-(3-Methylphenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-methylphenyl, 4-nitrobenzoyl C₂₃H₂₁N₃O₄S 435.50 Nitro group introduces strong electron-withdrawing effects; may impact redox activity Not reported
2-{[(E)-(4-Phenylmethoxyphenyl)methylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Cyclohexyl, 4-benzyloxybenzylidene C₂₉H₃₀N₂O₂S 482.63 Schiff base linkage enables metal coordination; bulky cyclohexyl group may hinder membrane permeability Not reported
N-(2-Methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-methoxyethyl, 3,4,5-trimethoxybenzoyl C₂₃H₂₉N₂O₆S 477.56 Trimethoxy substitution enhances π-π stacking; methoxyethyl improves solubility Not reported
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl ester, 4-chloro-2-methylphenoxyacetyl C₂₁H₂₅ClN₂O₄S 436.95 Chlorine atom increases electronegativity; ester group may serve as a prodrug Not reported
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I) 3-methylphenyl, 4-methoxybenzylidene C₂₄H₂₅N₂O₂S 405.54 Schiff base formation; methoxy group aids in hydrogen bonding Antibacterial, antifungal

Key Findings from Structural Comparisons:

Bulky substituents like cyclohexyl () or 2-ethoxyphenyl () reduce solubility but improve target specificity through steric effects.

Role of Hydrogen Bonding :

  • Methoxy and carboxamide groups (e.g., ) facilitate hydrogen bonding with biological targets, as described in general principles of molecular recognition .

Synthetic Accessibility :

  • Ethyl ester derivatives () are easier to synthesize but may require hydrolysis to active carboxylic acid forms for therapeutic efficacy.

Biological Activity

N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structure and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S with a molecular weight of approximately 448.6 g/mol. The compound features a tetrahydro-benzothiophene core substituted with an ethyl group, an acetylamino moiety, and a phenoxy group. These substituents are crucial as they influence the compound's pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in this class may possess antibacterial properties. The presence of the phenoxy and acetylamino groups enhances their interaction with bacterial cell membranes, potentially disrupting their integrity.
  • Anticancer Potential : Some derivatives of benzothiophene have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : Compounds similar to this one have been studied for their ability to reduce inflammation markers in vitro and in vivo, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies focus on:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may act as a ligand for various receptors, influencing physiological responses.
  • Cellular Uptake : The structural features facilitate passive diffusion across cell membranes, enhancing bioavailability.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the influence of specific substituents on biological activity. Below is a table summarizing relevant compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-ethoxyphenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideContains ethoxy and methyl groupsVariation in substituents leads to different properties
N-(2-tert-butylphenyl)-2-{[(2-methylbenzoyl)amino]} -4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideDifferent benzoyl substituentPotential variation in biological activity due to structural differences

Case Studies

Recent research has explored the synthesis and characterization of this compound:

  • Synthesis Methodology : Utilizing multi-step organic reactions involving acylation and amination techniques has been reported as effective in producing this compound with high yield and purity.
  • Biological Evaluation : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria. Further studies are needed to evaluate its efficacy against Gram-negative strains.
  • Toxicological Assessment : Initial toxicity studies indicate that while the compound exhibits some level of cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses.

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